![molecular formula C23H23N3O3S B2476800 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1797401-03-6](/img/structure/B2476800.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, also known as BOPS, is a chemical compound that has been widely used in scientific research. BOPS is a sulfonamide-based fluorescent probe that has been used to study various biological processes, including protein-protein interactions, protein folding, and enzyme activity.
Scientific Research Applications
PET Imaging Agents
Naphthalene-sulfonamides have been synthesized as potential positron emission tomography (PET) imaging agents, targeting the human CCR8 receptor. These compounds, including variations like N-[(11)C]methyl-N-methyl-4-(4-benzamidonaphthalene-1-sulfonamido)piperidine-1-carboxamide, were prepared using either O-[(11)C]methylation or N-[(11)C]methylation and showed promising radiochemical yields and specific activities (Wang et al., 2008).
Molecular Structure Analysis
The sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized and characterized using various spectroscopic and X-ray diffraction techniques. Density Functional Theory (DFT) was utilized to compare the molecular geometry and vibrational frequencies with experimental data, providing insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization (Sarojini et al., 2012).
Atypical Antipsychotic Agents
Naphthalene-sulfonamides were identified as a novel series of atypical antipsychotic agents, showing high affinities for both 5-HT(2C) and 5-HT(6) receptors. These compounds, including naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, exhibited significant antagonistic activity for these receptors, suggesting potential therapeutic applications (Park et al., 2010).
Proton Exchange Membranes
Sulfonated polybenzothiazoles containing naphthalene were synthesized for use as proton exchange membranes. These polymers exhibited excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities, making them suitable for fuel cell applications (Wang et al., 2015).
Organic Luminophores
Naphthalene-sulfonamide derivatives have been studied as organic luminophores, showing high Stokes shifts. The crystal and molecular structures of these compounds were determined, highlighting the charge transfer mechanisms that intensify the color and optical properties, making them suitable for various optical applications (Bolotin et al., 2012).
Mechanism of Action
Target of Action
The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . The compound was identified as a potent inhibitor of these kinases through a high throughput screening campaign .
Biochemical Pathways
The inhibition of GRK-2 and GRK-5 affects the downstream signaling pathways of G-protein-coupled receptors (GPCRs). These kinases play a crucial role in the desensitization of GPCRs, which is a key regulatory mechanism for the intensity and duration of GPCR signaling .
Result of Action
The inhibition of GRK-2 and GRK-5 by this compound can potentially modulate GPCR signaling, which could have various effects depending on the specific GPCR pathway involved. This modulation can influence numerous physiological processes, including cardiovascular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other molecules that can interact with the compound or its targets, the pH and temperature of the environment, and the presence of metabolic enzymes that can alter the compound.
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-30(28,22-11-5-7-18-6-1-2-8-19(18)22)24-16-17-12-14-26(15-13-17)23-25-20-9-3-4-10-21(20)29-23/h1-11,17,24H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXPJODAZBOXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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